(S)-Indobufen
Overview
Description
(S)-Indobufen is a chiral non-steroidal anti-inflammatory drug that is primarily used as an antiplatelet agent. It is known for its ability to inhibit platelet aggregation, which makes it useful in preventing thromboembolic disorders. The compound is the S-enantiomer of indobufen, which means it has a specific three-dimensional arrangement that is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Indobufen typically involves the resolution of racemic indobufen or the use of chiral catalysts to obtain the desired enantiomer. One common method involves the use of chiral chromatography to separate the S-enantiomer from the racemic mixture. Another approach is the asymmetric synthesis using chiral auxiliaries or catalysts that favor the formation of the S-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chiral resolution techniques. These methods include the use of chiral stationary phases in high-performance liquid chromatography or the application of chiral ligands in catalytic asymmetric synthesis. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Indobufen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Indobufen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on platelet aggregation and its potential use in preventing thromboembolic disorders.
Medicine: this compound is used in clinical research to explore its efficacy and safety as an antiplatelet agent.
Industry: The compound is used in the pharmaceutical industry for the development of antithrombotic drugs.
Mechanism of Action
(S)-Indobufen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of thromboxane A2, a potent promoter of platelet aggregation. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, thereby preventing platelet aggregation and thrombus formation. The molecular targets include the cyclooxygenase enzyme and the thromboxane A2 receptor.
Comparison with Similar Compounds
Similar Compounds
Aspirin: Another non-steroidal anti-inflammatory drug that inhibits cyclooxygenase but is not chiral.
Clopidogrel: An antiplatelet agent that works through a different mechanism by inhibiting the P2Y12 receptor on platelets.
Ticlopidine: Similar to clopidogrel, it inhibits the P2Y12 receptor but has a different chemical structure.
Uniqueness
(S)-Indobufen is unique in its chiral nature, which allows for specific interactions with biological targets. Its selective inhibition of cyclooxygenase and the resulting antiplatelet effects make it distinct from other non-steroidal anti-inflammatory drugs and antiplatelet agents.
Properties
IUPAC Name |
(2S)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDXAULLCROVIT-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118289-97-7 | |
Record name | Indobufen, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118289977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOBUFEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LEO57GJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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